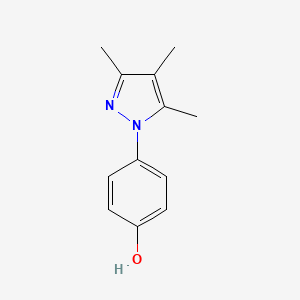
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is an organic compound characterized by a phenol group attached to a pyrazole ring substituted with three methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic or basic conditions.
Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base like potassium carbonate to introduce the three methyl groups at positions 3, 4, and 5.
Coupling with Phenol: The final step involves coupling the methylated pyrazole with phenol. This can be achieved through a nucleophilic aromatic substitution reaction, where the phenol acts as a nucleophile attacking the electrophilic carbon of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric and sulfuric acids, sulfonation using sulfuric acid, and halogenation using halogens like chlorine or bromine.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated pyrazole derivatives.
Substitution: Nitro, sulfonyl, and halogenated derivatives of the original compound.
科学的研究の応用
Chemistry
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding due to its phenolic and pyrazole functionalities.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s structure suggests it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the production of polymers, dyes, and other specialty chemicals.
作用機序
The mechanism by which 4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phenol group can form hydrogen bonds, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of biological molecules and pathways.
類似化合物との比較
Similar Compounds
4-(1H-Pyrazol-1-yl)phenol: Lacks the methyl groups, resulting in different chemical properties and reactivity.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)phenol: Contains fewer methyl groups, affecting its steric and electronic properties.
4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)aniline: Substitutes the phenol group with an aniline group, altering its reactivity and applications.
Uniqueness
4-(3,4,5-Trimethyl-1h-pyrazol-1-yl)phenol is unique due to the presence of three methyl groups on the pyrazole ring, which can influence its steric and electronic properties
特性
分子式 |
C12H14N2O |
|---|---|
分子量 |
202.25 g/mol |
IUPAC名 |
4-(3,4,5-trimethylpyrazol-1-yl)phenol |
InChI |
InChI=1S/C12H14N2O/c1-8-9(2)13-14(10(8)3)11-4-6-12(15)7-5-11/h4-7,15H,1-3H3 |
InChIキー |
GQVVIIIMQDILBS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(N=C1C)C2=CC=C(C=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


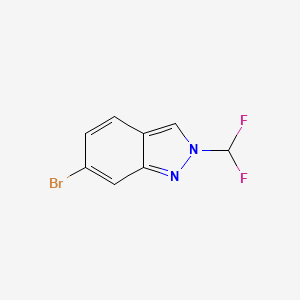
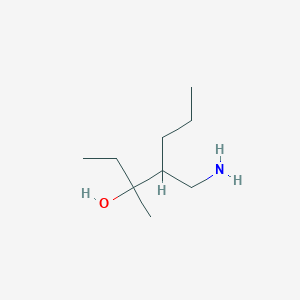
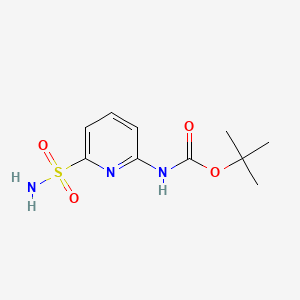
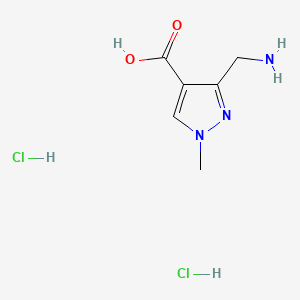




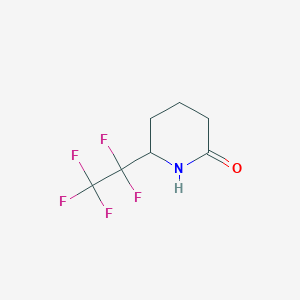
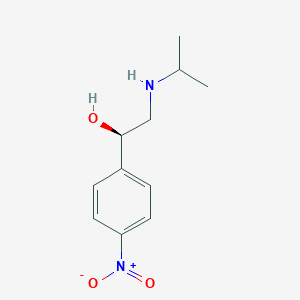
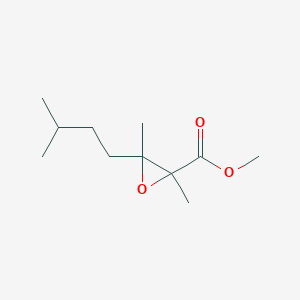

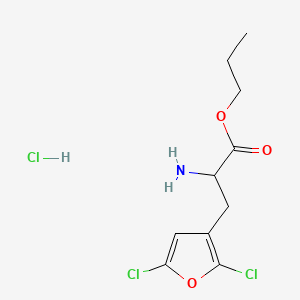
![Methyl 3-azabicyclo[3.2.1]octane-1-carboxylate hydrochloride](/img/structure/B13575694.png)
